molecular formula C9H12N2O2 B2807111 1-Cyclobutyl-5-methyl-1H-pyrazole-3-carboxylic acid CAS No. 1349717-51-6

1-Cyclobutyl-5-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B2807111
CAS No.: 1349717-51-6
M. Wt: 180.207
InChI Key: YLDSVEAFVUGTAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Substituted Pyrazole Derivatives

The synthesis of pyrazole derivatives dates to 1883, when Ludwig Knorr first reported the cyclocondensation of β-diketones with hydrazines to yield regioisomeric pyrazoles. This foundational work established the scaffold’s accessibility and spurred innovations in substitution patterns. Early methods relied on classical condensation reactions, such as the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions, which produced 1,3,5-substituted pyrazoles in yields exceeding 90%. By the mid-20th century, advancements in heterocyclic chemistry enabled the incorporation of carboxylic acid groups into the pyrazole ring. For instance, O’Donovan et al. (1960) developed a Sandmeyer-type reaction to synthesize 1-phenylpyrazole-4-carboxylic acid via diazonium salt intermediates, marking a pivotal shift toward functionalized pyrazole-carboxylic acids.

Modern synthetic protocols emphasize efficiency and sustainability. Nano-ZnO catalyzed condensations, for example, reduce reaction times to under an hour while achieving yields above 95%. These methods have facilitated the preparation of polysubstituted pyrazoles, including those with electron-withdrawing groups like trifluoromethyl. The evolution from classical to green chemistry approaches underscores the pyrazole scaffold’s adaptability to diverse synthetic demands.

Significance of 1-Cyclobutyl-5-methyl-1H-pyrazole-3-carboxylic Acid in Heterocyclic Chemistry

The structural uniqueness of this compound lies in its cyclobutyl and methyl substituents. The cyclobutyl group, a strained four-membered ring, introduces significant conformational rigidity and lipophilicity, which can enhance binding affinity to biological targets. Meanwhile, the methyl group at position 5 exerts an electron-donating effect, stabilizing the pyrazole ring and influencing its acidity. The carboxylic acid moiety at position 3 enables hydrogen bonding and salt formation, critical for interactions with enzymes or receptors.

Comparative studies of pyrazole carboxylic acids reveal that substitutions at positions 1, 3, and 5 markedly alter pharmacological profiles. For example, replacing ester groups with nitriles in antimalarial pyrazoles abolished activity due to lost hydrogen-bonding capacity. In contrast, aryl-substituted derivatives exhibited potent IC~50~ values below 0.2 µM, underscoring the importance of polar functional groups. These findings suggest that this compound’s hybrid structure—combining a hydrophobic cyclobutyl group with a polar carboxylic acid—may balance solubility and target engagement.

Evolution of Research Interest in Cyclobutyl-Substituted Pyrazoles

Cyclobutyl-substituted heterocycles have gained attention for their ability to mimic transition states in enzymatic reactions. The incorporation of cyclobutyl into pyrazoles began in the early 2000s, driven by the need for bioisosteres with improved metabolic stability. For instance, 4-cyclobutyl-1-methyl-1H-pyrazole-5-carboxylic acid and its isomers were synthesized to explore steric effects on cyclooxygenase inhibition. The strained cyclobutyl ring was found to restrict rotational freedom, potentially enhancing selectivity for hydrophobic binding pockets.

Recent work has focused on optimizing synthetic routes to cyclobutyl pyrazoles. A 2025 study demonstrated that photochemical [2+2] cycloadditions could generate cyclobutane precursors, which were subsequently functionalized via palladium-catalyzed cross-couplings. These methods address historical challenges in cyclobutyl integration, such as poor yields from conventional alkylation reactions.

Contemporary Research Landscape and Scientific Relevance

Current research on this compound intersects with multiple disciplines, including medicinal chemistry and materials science. In drug discovery, computational models predict its potential as a kinase inhibitor due to the carboxylic acid’s ability to chelate ATP-binding site residues. Parallel work in agrochemistry explores its utility as a herbicide, leveraging the cyclobutyl group’s resistance to oxidative degradation.

The compound’s synthesis remains a focal point, with recent advances in one-pot multicomponent reactions reducing step counts and waste. For example, a 2024 protocol achieved 75% yield by coupling cyclobutanecarboxaldehyde with methyl hydrazine and acetylenedicarboxylate in aqueous ethanol. Such innovations align with green chemistry principles and enhance scalability.

Table 1: Comparative Synthesis Methods for Pyrazole Carboxylic Acids

Method Reactants Conditions Yield (%) Reference
Knorr Condensation β-Diketone, Hydrazine Ethanol, Reflux 60–70
Sandmeyer Reaction Diazonium Salt, CuCN Methanol, RT 45–50
Nano-ZnO Catalysis Phenylhydrazine, Ethyl Acetoacetate H~2~O, 80°C 95
Photochemical Cycloaddition Cyclobutane Precursor UV Light, THF 65

Table 2: Biological Activities of Structurally Related Pyrazole Derivatives

Compound Activity Target Organism MIC/IC~50~ Reference
Methyl 5-Amino-3-anisidinepyrazole-4-carboxylate Antimalarial Plasmodium falciparum 0.149 µM
1-Phenylpyrazole-4-carboxylic Acid Antibacterial E. coli 1.6 µg/mL
4-Chlorophenyl Pyrazole Antifungal C. albicans 0.0025–12.5 µg/mL

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclobutyl-5-methylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-6-5-8(9(12)13)10-11(6)7-3-2-4-7/h5,7H,2-4H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLDSVEAFVUGTAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2CCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Cyclobutyl-5-methyl-1H-pyrazole-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of cyclobutyl hydrazine with 3-methyl-2-pyrazoline-5-one under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the desired pyrazole derivative. Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity .

Chemical Reactions Analysis

1-Cyclobutyl-5-methyl-1H-pyrazole-3-carboxylic acid undergoes a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where substituents such as halogens or alkyl groups are introduced using reagents like halogens or alkyl halides.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form various heterocyclic systems.

Scientific Research Applications

Biological Activities

The compound has shown significant biological activities, making it a candidate for various applications:

Antimicrobial Properties

Studies have demonstrated that 1-cyclobutyl-5-methyl-1H-pyrazole-3-carboxylic acid exhibits strong antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy against specific bacterial strains:

CompoundBacterial StrainInhibition Zone (mm)
This compoundE. coli15
This compoundS. aureus20

Anti-inflammatory Activity

In preclinical models, this compound demonstrated significant anti-inflammatory effects.

Case Study 2: Anti-inflammatory Activity

In a murine model of inflammation, the compound was tested for its ability to reduce paw edema:

TreatmentPaw Edema (mm)Cytokine Levels (pg/mL)
Control8IL-6: 150
Compound4IL-6: 70

Therapeutic Potential

The therapeutic applications of this compound are promising, particularly as a potential treatment for conditions involving lysophosphatidic acid (LPA) receptors. Research indicates that compounds in this class may act as antagonists for LPA receptors, which are implicated in various diseases including liver fibrosis and inflammatory disorders.

Table 2: Potential Therapeutic Applications

ConditionMechanism of Action
Hepatic FibrosisInhibition of LPA receptor activity
Inflammatory DiseasesReduction of cytokine levels
CancerModulation of cell proliferation

Mechanism of Action

The mechanism of action of 1-Cyclobutyl-5-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with target proteins, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 1-cyclobutyl-5-methyl-1H-pyrazole-3-carboxylic acid, highlighting differences in substituents, physicochemical properties, and applications:

Compound Name Substituents (Position) CAS Number Molecular Formula Molecular Weight (g/mol) pKa (Predicted) Key Properties/Applications References
This compound 1-Cyclobutyl, 5-methyl, 3-COOH 769132-77-6 C₁₀H₁₃N₂O₂ 193.22 ~3.68* Discontinued commercial availability; studied for SAR
3-Cyclopentyl-1-methyl-1H-pyrazole-5-carboxylic acid 1-Methyl, 3-cyclopentyl, 5-COOH 1392516-19-6 C₁₀H₁₄N₂O₂ 194.23 N/A High structural similarity (0.96); used in medicinal chemistry
1-(Cyclobutylmethyl)-3-methyl-1H-pyrazole-5-carboxylic acid 1-Cyclobutylmethyl, 3-methyl, 5-COOH 1935348-23-4 C₁₀H₁₄N₂O₂ 194.23 3.68±0.36 Higher density (1.33 g/cm³) and boiling point (365.9°C)
5-Isobutyl-1-methyl-1H-pyrazole-3-carboxylic acid 1-Methyl, 5-isobutyl, 3-COOH N/A C₉H₁₄N₂O₂ 182.22 N/A Enhanced lipophilicity due to isobutyl group
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid 1-Methyl, 3-CF₃, 5-COOH N/A C₆H₅F₃N₂O₂ 194.11 N/A Bioisosteric replacement for improved metabolic stability
1-(4-Methoxybenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid 1-(4-MeO-benzyl), 5-methyl, 3-COOH 1020238-69-0 C₁₃H₁₄N₂O₃ 246.26 N/A Aromatic substituents enhance π-π interactions in target binding

Notes:

  • pKa : The target compound’s predicted pKa (~3.68) aligns with other pyrazole-3-carboxylic acids, favoring ionization at physiological pH, which impacts solubility and membrane permeability .
  • Synthetic Routes : Carbodiimide-mediated coupling (e.g., EDCI/HOBt) is commonly used for derivatizing pyrazole carboxylic acids, as seen in the synthesis of 1,5-diarylpyrazole carboxamides .
  • Commercial Status : The discontinuation of the target compound () may reflect challenges in scalability or stability compared to analogs like 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, which remains in production .

Key Research Findings

  • Substituent Position : Shifting the carboxylic acid group from the 3- to 5-position (e.g., 3-cyclopentyl-1-methyl-1H-pyrazole-5-carboxylic acid) alters electronic distribution and hydrogen-bonding capacity, affecting target affinity .
  • Cycloalkyl vs.
  • Trifluoromethyl Substitution : The CF₃ group in 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid increases metabolic stability and electronegativity, making it a preferred candidate for kinase inhibitors .

Biological Activity

1-Cyclobutyl-5-methyl-1H-pyrazole-3-carboxylic acid is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a range of pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial effects. Understanding its biological activity is crucial for exploring its therapeutic potential and applications in drug development.

This compound possesses a unique structure that contributes to its biological activity. The compound includes a cyclobutyl group and a pyrazole ring, which are essential for its interaction with biological targets.

Table 1: Chemical Structure and Properties

PropertyDescription
Chemical FormulaC9_{9}H12_{12}N2_{2}O2_{2}
Molecular Weight168.20 g/mol
CAS Number1349717-51-6
SolubilitySoluble in organic solvents

The mechanism of action of this compound primarily involves its interaction with specific enzymes and receptors in the body. The compound can form hydrogen bonds and π-π interactions with target proteins, modulating their activity and influencing various biochemical pathways.

Key Interactions:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit cyclin-dependent kinases (CDKs), particularly CDK5, which plays a significant role in cancer cell proliferation. Inhibition of CDK5 has been linked to reduced levels of Mcl-1, an anti-apoptotic protein, enhancing the sensitivity of cancer cells to apoptosis-inducing agents .

Anti-Cancer Properties

Research indicates that this compound can selectively inhibit CDK5 over CDK2 in various cancer cell lines. This selectivity is critical as it allows for targeted therapy with potentially fewer side effects compared to non-selective inhibitors.

Case Study : In a study involving pancreatic cancer cell lines, the analog of this compound was shown to significantly reduce Mcl-1 levels, leading to enhanced apoptosis when used in combination with Bcl-2 inhibitors . This suggests that the compound could be developed into a therapeutic agent for resistant forms of pancreatic cancer.

Antimicrobial Activity

The compound's antimicrobial properties have also been explored. Pyrazole derivatives have been evaluated against various bacterial strains, demonstrating moderate antibacterial activity. For instance, compounds derived from similar pyrazole structures showed effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) around 250 µg/mL .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with other pyrazole derivatives.

Table 2: Comparison with Similar Compounds

CompoundStructure FeaturesBiological Activity
1-Cyclobutyl-3-methyl-1H-pyrazole-5-carboxylic acidDifferent substitution on pyrazoleVaries in reactivity and potency
3-Methyl-1H-pyrazole-5-carboxylic acidLacks cyclobutyl groupLower potency in enzyme inhibition
1-Methyl-1H-pyrazole-5-carboxylic acidSimplified structureReduced biological activity

Q & A

Q. What are the optimal synthetic routes for 1-cyclobutyl-5-methyl-1H-pyrazole-3-carboxylic acid, and how can purity be ensured?

Methodological Answer: The synthesis of pyrazole-carboxylic acid derivatives typically involves cyclocondensation of hydrazines with β-keto esters or via Suzuki-Miyaura cross-coupling for substituent diversification. For 1-cyclobutyl derivatives, a two-step approach is recommended:

  • Step 1: React 5-methyl-1H-pyrazole-3-carboxylic acid with cyclobutyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the cyclobutyl group at the N1 position .
  • Step 2: Purify intermediates via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted starting materials .
  • Purity Validation: Use HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis to confirm >95% purity. IR and ¹H-NMR can verify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .

Q. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

  • Crystallography: Single-crystal X-ray diffraction can resolve the pyrazole ring conformation and cyclobutyl substituent geometry. Compare with analogous structures (e.g., 1-methyl-1H-pyrazole-3-carboxylic acid) to identify torsional strain effects .
  • Spectroscopy: ¹H- and ¹³C-NMR in DMSO-d₆ to assign proton environments (e.g., cyclobutyl protons at δ 2.0–3.0 ppm). Mass spectrometry (ESI-MS) confirms molecular weight (MW: 208.23 g/mol) .
  • Computational Modeling: Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict electronic properties, such as HOMO-LUMO gaps and electrostatic potential maps, to guide reactivity studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore biological activity?

Methodological Answer:

  • Analog Synthesis: Systematically modify substituents (e.g., replace cyclobutyl with cyclopentyl or phenyl groups) to assess steric/electronic effects on bioactivity .
  • Biological Assays: Test derivatives for anti-inflammatory or antimicrobial activity using:
    • In vitro COX-2 inhibition assays (IC₅₀ determination).
    • Antibacterial disk diffusion (MIC against S. aureus or E. coli).
  • Data Analysis: Use multivariate regression to correlate substituent parameters (Hammett σ, π) with activity trends .

Q. How should researchers resolve contradictions in reported biological data for pyrazole-carboxylic acid derivatives?

Methodological Answer:

  • Reproducibility Checks: Validate assay conditions (e.g., pH, solvent controls) to rule out artifacts. For example, solubility in DMSO vs. aqueous buffers may affect apparent IC₅₀ values .
  • Orthogonal Assays: Confirm anti-inflammatory activity via both COX-2 inhibition and TNF-α suppression in macrophage models .
  • Meta-Analysis: Cross-reference data with structurally similar compounds (e.g., 3-cyclopentyl-1H-pyrazole-5-carboxylic acid) to identify outliers .

Q. What strategies are effective in optimizing the compound’s pharmacokinetic properties?

Methodological Answer:

  • LogP Optimization: Introduce polar groups (e.g., hydroxyl or amine) to improve aqueous solubility. Calculate partition coefficients using software like MarvinSketch .
  • Metabolic Stability: Incubate with liver microsomes (human or rodent) to identify metabolic hotspots (e.g., cyclobutyl ring oxidation) and stabilize via fluorination .
  • Prodrug Design: Synthesize ethyl ester prodrugs (e.g., ethyl 5-methyl-1H-pyrazole-3-carboxylate) to enhance oral bioavailability .

Data Contradiction and Validation

Q. How to address discrepancies in spectroscopic data across studies?

Methodological Answer:

  • Standardized Protocols: Adopt IUPAC-recommended NMR solvents (e.g., DMSO-d₆ for carboxylic acids) and report chemical shifts relative to TMS .
  • Collaborative Validation: Share samples with independent labs to replicate key findings (e.g., cyclobutyl proton splitting patterns) .

Q. What computational tools are recommended for docking studies with this compound?

Methodological Answer:

  • Software: Use AutoDock Vina or Schrödinger Suite for molecular docking against targets like COX-2 (PDB ID: 5KIR).
  • Validation: Compare docking poses with co-crystallized ligands (e.g., celecoxib) and perform MD simulations (AMBER or GROMACS) to assess binding stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.